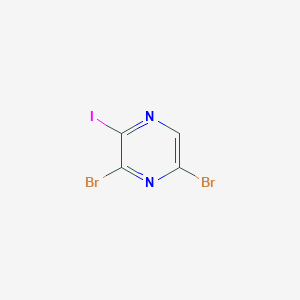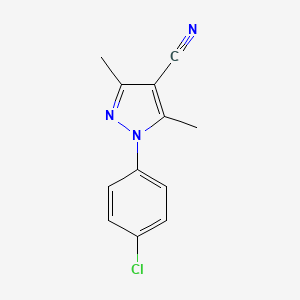
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile, commonly referred to as CPDMPC, is a heterocyclic aromatic compound with a wide range of applications in scientific research and industrial synthesis. The compound has a molecular formula of C10H9ClN2 and a molecular weight of 184.6 g/mol. CPDMPC is a colorless, crystalline solid with a melting point of 102°C and a boiling point of 250°C. It is insoluble in water but soluble in most organic solvents.
Scientific Research Applications
-
(S)-(-)-1-(4-Chlorophenyl)ethylamine
- Application Summary : This compound is used as a substrate in palladium catalysts on alkaline-earth supports for racemization and dynamic kinetic resolution of benzylic amines .
- Methods of Application : The compound is used as a substrate in a reaction catalyzed by palladium catalysts on alkaline-earth supports .
- Results or Outcomes : The outcomes of this application would be the racemization and dynamic kinetic resolution of benzylic amines .
- 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
- Application Summary : This compound is obtained by reacting 4-Chloroanilline with 2,5-hexanedione in the presence of α-amylase .
- Methods of Application : The reaction is catalyzed by α-amylase derived from hog pancreas .
- Results or Outcomes : The reaction yields 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole in a 94% yield .
- 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
- Application Summary : This compound is obtained by reacting 4-Chloroanilline with 2,5-hexanedione in the presence of α-amylase .
- Methods of Application : The reaction is catalyzed by α-amylase derived from hog pancreas .
- Results or Outcomes : The reaction yields 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole in a 94% yield .
properties
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODUIYOZBUSEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



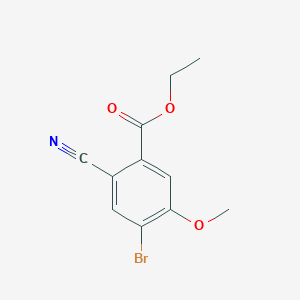
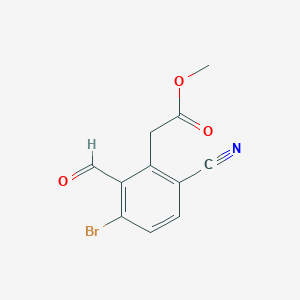
![5-(3,4-Dimethoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1416426.png)
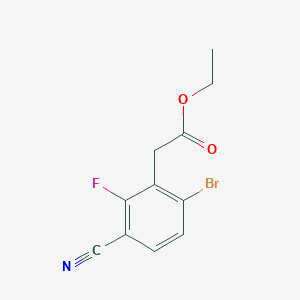
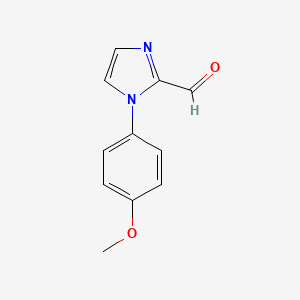
![2-[2-(2-Chloro-7-methoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1416431.png)
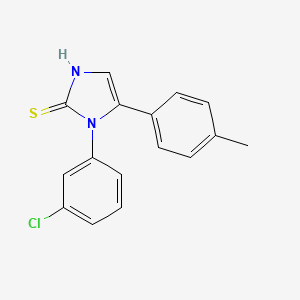
![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)
![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

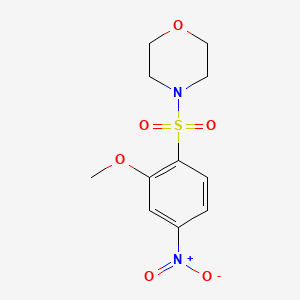
![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)
![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)
